Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate
Description
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate is a boronic ester-containing compound featuring a tert-butyl carbamate group, a propylamine linker, and a phenylamino-boronic acid pinacol ester moiety. This structure makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in medicinal chemistry and drug discovery . Its boronic ester group enables efficient coupling with aryl halides, while the tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C20H33BN2O4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]propyl]carbamate |
InChI |
InChI=1S/C20H33BN2O4/c1-18(2,3)25-17(24)23-13-9-12-22-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14,22H,9,12-13H2,1-7H3,(H,23,24) |
InChI Key |
CHDWRRXXHLCQBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The boronate ester precursor is typically synthesized via palladium-catalyzed borylation of an aryl halide. For example:
- Substrate : 3-Bromoaniline or 3-iodoaniline.
- Reagents : Bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv).
- Catalyst : Pd(dppf)Cl₂ (3 mol%) or PdCl₂(dtbpf) (3 mol%).
- Conditions : 1,4-dioxane at 80°C under inert atmosphere for 12–18 hours.
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(dppf)Cl₂ | |
| Reaction Time | 18 h | |
| Solvent | 1,4-Dioxane |
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O):
- Substrate : 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylamine.
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv).
- Conditions : Dichloromethane (DCM) at 0°C to room temperature for 2–4 hours.
| Parameter | Value | Source |
|---|---|---|
| Solvent | DCM | |
| Reaction Time | 2 h |
Alternative Routes and Comparative Analysis
One-Pot Borylation–Amination Strategy
Recent advances enable tandem borylation and amination in a single reactor:
Reductive Amination Approach
For substrates lacking pre-installed halides:
- Substrate : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
- Amine : tert-Butyl (3-aminopropyl)carbamate.
- Reductant : Sodium cyanoborohydride (NaBH₃CN).
- Conditions : Methanol with acetic acid (1% v/v) at 25°C for 12 hours.
Critical Analysis of Reaction Parameters
Catalyst and Ligand Selection
Solvent and Temperature Effects
Boc Deprotection Risks
- Acidic conditions (e.g., TFA) required for Boc removal may hydrolyze boronate esters, necessitating careful pH control.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 1.35 (s, 12H, pinacol methyl), 1.43 (s, 9H, Boc tert-butyl), 3.22 (t, 2H, NHCH₂), 3.89 (q, 2H, CH₂NBoc), 6.55–7.25 (m, 4H, aryl).
LC-MS (ESI) :
Industrial-Scale Considerations
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching.
- Cost Analysis : Bis(pinacolato)diboron accounts for 60–70% of raw material costs, driving interest in alternative boron sources.
Emerging Methodologies
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form carbon-carbon bonds. This process is facilitated by the stabilization of the intermediate through the boronic ester group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate
- Structural Difference: Replaces the phenylamino group with a sulfonyl linker.
- Applications : Used in antiplasmodial drug discovery, highlighting its utility in bioactive molecule synthesis .
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
- Structural Difference: Lacks the phenylamino group; the boronic ester is directly attached to the propyl chain.
- Reactivity : Reduced steric hindrance enhances coupling efficiency in Suzuki reactions. However, the absence of aromaticity limits π-π interactions in drug-target binding .
- Safety Profile : Shares hazard warnings (H315, H319, H335) with the target compound, emphasizing similar handling precautions .
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- Structural Difference: Features a phenethyl group instead of a phenylamino-propyl chain.
- Physicochemical Properties : Increased lipophilicity due to the phenethyl group may improve membrane permeability but reduce aqueous solubility .
- Synthetic Utility : Demonstrates versatility in generating biaryl motifs for kinase inhibitors .
tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Structural Difference: Incorporates a cyanomethyl group and azetidine ring.
- Applications : Used in synthesizing complex heterocycles for oncology research .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: The target compound’s phenylamino group balances electronic effects, enabling efficient cross-coupling while maintaining compatibility with diverse aryl halides .
Medicinal Chemistry : Analogues with heterocyclic or fluorinated groups (e.g., ’s benzo[b]thiophene derivative) exhibit enhanced binding to kinase targets due to aromatic stacking and electron-withdrawing effects .
Safety Profiles : All compounds share similar hazards (skin/eye irritation), necessitating standardized handling protocols .
Biological Activity
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H30BNO4
- Molecular Weight : 335.26 g/mol
- CAS Number : 900503-08-4
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The dioxaborole group is known to interfere with cellular processes such as protein synthesis and cell cycle regulation. This interference can induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations.
Enzyme Inhibition
This compound has also shown potential as an enzyme inhibitor:
- Target Enzymes : It has been reported to inhibit certain cytochrome P450 enzymes selectively.
- Research Findings : Studies revealed that it does not inhibit CYP1A2 or CYP3A4 but may act as a substrate for P-glycoprotein (P-gp), indicating a possible role in drug-drug interactions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems:
| Property | Value |
|---|---|
| Log Kp (skin permeation) | -6.77 cm/s |
| Log Po/w (iLOGP) | 0.0 |
| BBB Permeant | Yes |
| P-gp Substrate | Yes |
These properties suggest that the compound can penetrate biological membranes effectively and may cross the blood-brain barrier (BBB), which is significant for neurological applications.
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however:
- Irritation Potential : Preliminary data indicate that it may cause irritation upon contact.
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredient (API):
This compound serves as an intermediate in the synthesis of various drugs. It is particularly noted for its role in developing anti-inflammatory, anti-cancer, and anti-depressant medications. The incorporation of the dioxaborolane moiety enhances the compound's bioactivity and stability in biological systems .
Drug Development:
Research indicates that derivatives of this compound can exhibit improved pharmacokinetic properties compared to traditional compounds. For instance, studies have shown that modifications to the tert-butyl and boron-containing groups can lead to increased potency and selectivity against specific biological targets .
Agrochemical Applications
Insecticides and Fungicides:
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate is employed as an insecticide and fungicide in agriculture. Its efficacy against a broad spectrum of pests makes it a valuable tool for crop protection. The compound's ability to penetrate plant tissues enhances its effectiveness as a systemic pesticide .
Genetically Modified Crops:
This compound is also utilized in the development of genetically modified crops that exhibit resistance to pests and diseases. By incorporating this compound into crop protection strategies, farmers can reduce reliance on conventional pesticides while maintaining yield and quality .
Industrial Applications
Corrosion Inhibitor:
In industrial settings, this compound acts as a corrosion inhibitor for metals exposed to harsh environments. Its application helps protect equipment and infrastructure from degradation due to corrosion, thereby extending the lifespan of industrial assets .
Chemical Synthesis:
this compound is utilized as a building block in the synthesis of more complex chemical structures. Its versatility allows chemists to create a variety of derivatives that can be tailored for specific applications across different fields .
Material Science Applications
Polymer Chemistry:
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research has indicated that polymers modified with boron-containing compounds exhibit improved performance characteristics suitable for advanced applications in coatings and composites .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceuticals | API in drug synthesis; anti-inflammatory and anti-cancer properties |
| Agrochemicals | Insecticides; fungicides; development of pest-resistant crops |
| Industrial Use | Corrosion inhibitor; extends equipment lifespan |
| Chemical Synthesis | Building block for complex chemical structures |
| Material Science | Enhances mechanical properties in polymers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
